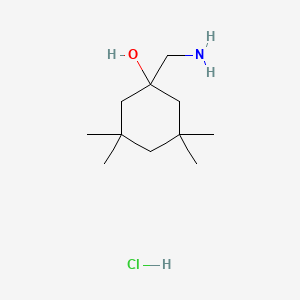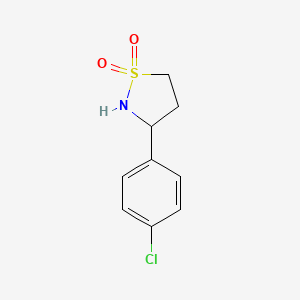
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol This compound is characterized by the presence of a chlorophenyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide can be compared with other similar compounds, such as:
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)isothiazolidine 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
3-(4-Nitrophenyl)isothiazolidine 1,1-dioxide:
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2 |
InChI Key |
YHHWUULRXDCGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


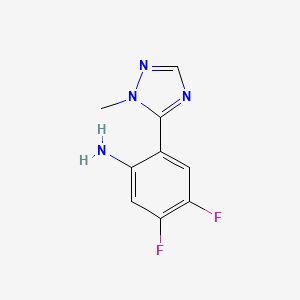
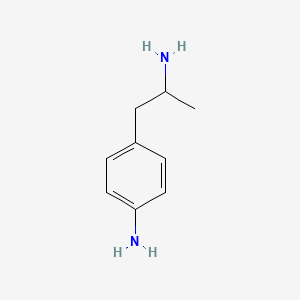
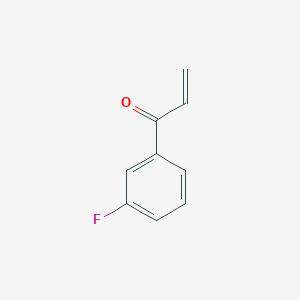
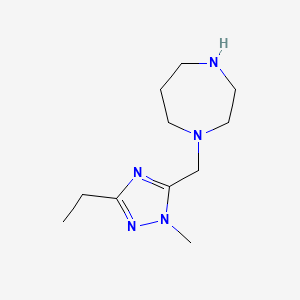

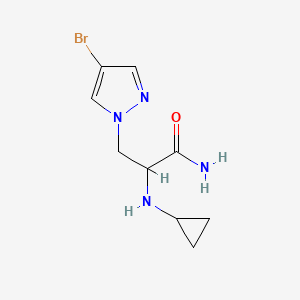

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)

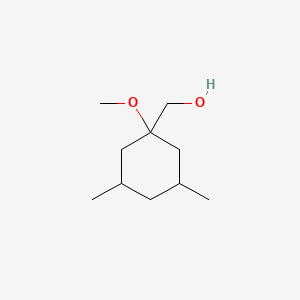
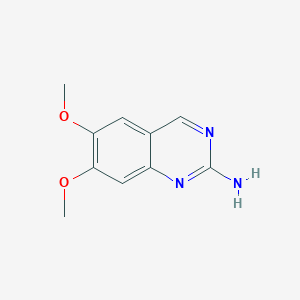

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
